molecular formula C21H24N4O6 B1326868 ((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid CAS No. 1142205-55-7

((4-Methoxyphenyl){2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid

Cat. No. B1326868
CAS RN: 1142205-55-7
M. Wt: 428.4 g/mol
InChI Key: YAPADTZCKBMPDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to the one has been explored in the literature. Specifically, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters has been reported. These compounds are synthesized from L- or D-serine and dimethyl-D-malate. The process involves acylation with 3-methoxyphenylacetyl chloride, followed by hydrogenolysis of the benzyl ester. Subsequent treatment with oxalyl chloride and aluminum chloride led to an unexpected tricyclic product, indicating a complex reaction pathway that could be relevant for the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of related piperazine derivatives has been studied using single crystal X-ray diffraction. These studies have confirmed the structures of novel piperazine derivatives with a 4-methoxyphenyl group as part of the molecule. The piperazine ring in these structures adopts a chair conformation, which is a common and stable conformation for such rings. This information is crucial for understanding the three-dimensional arrangement of atoms in similar compounds and can provide insights into the molecular structure of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided papers, the literature does provide insights into the reactivity of similar molecules. The computational density functional theory (DFT) calculations carried out on related compounds have shed light on reactive sites for electrophilic and nucleophilic attacks. This information is valuable for predicting the chemical behavior of the compound and understanding its potential reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been partially characterized through crystallography and computational studies. The intermolecular hydrogen bonds of the type C—H…O contribute to the crystal packing of these compounds, which could be indicative of the solubility and stability properties of similar compounds. The Hirshfeld surface analysis reveals the nature of intermolecular contacts, and the fingerprint plot provides information about the percentage contribution of different interactions, with H…H interactions having a major contribution. These findings are important for understanding the physical properties such as melting point, solubility, and crystal habit, which could be extrapolated to the compound .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : The synthesis of novel derivatives, including those with structural similarities to the specified compound, has been reported, with a focus on their potential antimicrobial activities. For instance, some studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial efficacy, highlighting the relevance of such compounds in addressing microbial resistance (Fandaklı et al., 2012; Menteşe et al., 2013).

  • Key Intermediate Synthesis for Posaconazole : The synthesis of key intermediates for antifungal agents like posaconazole has been explored, utilizing compounds with structural features similar to the specified compound. Such studies contribute to the development of efficient synthesis routes for medically important drugs (Wang Xu-heng, 2013).

  • Reaction Kinetics and Mechanisms : Research has also delved into the kinetics and mechanisms of reactions involving phenyl and nitrophenyl derivatives, contributing to a deeper understanding of their chemical behaviors and potential applications in synthetic chemistry (Castro et al., 2001).

  • In Vitro Biological Activities : Some studies have synthesized compounds with similar structural motifs to investigate their biological activities, including tocolytic (inhibition of uterine contractions) and antimicrobial effects. This research contributes to the discovery of new therapeutic agents (Lucky & Omonkhelin, 2009; Bektaş et al., 2007).

  • Receptor Binding Studies : The synthesis and evaluation of derivatives for binding to serotonin receptors have been performed, aiming to develop new ligands for neurological research and potential therapeutic applications (Salerno et al., 2004).

Mechanism of Action

Target of Action

The primary targets of this compound appear to be the Alpha1-Adrenergic Receptors (α1-AR) and Acetylcholinesterase (AChE) . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels, which is important in the development of Alzheimer’s disease symptoms .

Mode of Action

The compound interacts with its targets by binding to them. In the case of α1-ARs, the compound acts as an antagonist, blocking the receptors . For AChE, the compound acts as an inhibitor, preventing the enzyme from breaking down acetylcholine, thereby increasing acetylcholine levels .

Biochemical Pathways

The compound affects the adrenergic and cholinergic pathways. By blocking α1-ARs, it impacts the adrenergic pathway, which controls various physiological processes such as cardiac function and smooth muscle contraction . By inhibiting AChE, it affects the cholinergic pathway, which plays a crucial role in memory and cognition .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The compound with the best AChE activity was compound 6b (Ki = 3.73 ± 0.9 nM) with the p-methylphenyl group it carried and showed competitive inhibition .

Result of Action

The result of the compound’s action is the modulation of physiological processes controlled by α1-ARs and AChE. By blocking α1-ARs, it can potentially alleviate symptoms of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and others . By inhibiting AChE, it can potentially alleviate symptoms of Alzheimer’s disease by increasing acetylcholine levels .

properties

IUPAC Name

2-(4-methoxy-N-[2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-31-19-8-6-17(7-9-19)24(15-21(27)28)14-20(26)23-12-10-22(11-13-23)16-2-4-18(5-3-16)25(29)30/h2-9H,10-15H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPADTZCKBMPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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